molecular formula C13H11BrN2 B12236904 2-(5-bromopyridin-2-yl)-2,3-dihydro-1H-isoindole

2-(5-bromopyridin-2-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B12236904
M. Wt: 275.14 g/mol
InChI Key: RMITVEVTQZHMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a bromopyridine moiety attached to an isoindoline structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-2-yl)-2,3-dihydro-1H-isoindole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-aminopyridine and phthalic anhydride.

    Cyclization Reaction: The key step involves a cyclization reaction where 5-bromo-2-aminopyridine reacts with phthalic anhydride under acidic conditions to form the isoindoline ring.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution: Formation of various substituted isoindolines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-viral activities.

    Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-bromopyridin-2-yl)-2,3-dihydro-1H-isoindole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites on proteins, while the isoindoline structure can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a nitrile group instead of the isoindoline ring.

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Contains a Schiff base linkage and phenol group.

    (E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Features an amidine group.

Uniqueness

2-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-isoindole is unique due to its combination of a bromopyridine moiety with an isoindoline ring, providing a versatile scaffold for further functionalization and potential biological activity.

Properties

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C13H11BrN2/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2

InChI Key

RMITVEVTQZHMOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=C(C=C3)Br

Origin of Product

United States

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